molecular formula C17H19NO2 B5042454 N-(4-methylphenyl)-3-propoxybenzamide

N-(4-methylphenyl)-3-propoxybenzamide

Cat. No.: B5042454
M. Wt: 269.34 g/mol
InChI Key: AUJMJVFJMKOHNG-UHFFFAOYSA-N
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Description

N-(4-Methylphenyl)-3-propoxybenzamide is a benzamide derivative characterized by a 4-methylphenyl group attached via an amide linkage to a 3-propoxy-substituted benzoyl moiety. The propoxy group (-OCH₂CH₂CH₃) at the meta position of the benzoyl ring and the para-methyl substituent on the phenyl ring contribute to its unique physicochemical and biological properties.

Properties

IUPAC Name

N-(4-methylphenyl)-3-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-3-11-20-16-6-4-5-14(12-16)17(19)18-15-9-7-13(2)8-10-15/h4-10,12H,3,11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUJMJVFJMKOHNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-3-propoxybenzamide typically involves the acylation of 4-methylphenylamine with 3-propoxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow processes. This method allows for better control over reaction parameters and improved yields. The use of microreactor systems can optimize the reaction kinetics and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-3-propoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide nitrogen or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination of the aromatic ring.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(4-methylphenyl)-3-propoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-3-propoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural features and properties of N-(4-methylphenyl)-3-propoxybenzamide and its analogs:

Compound Name Structural Features Physicochemical Properties Key Findings References
This compound 4-Methylphenyl, 3-propoxybenzamide Hypothetical: Moderate lipophilicity (logP ~3.5) due to propoxy group; melting point ~150–160°C (estimated) Predicted solubility in organic solvents; potential for π-π stacking interactions
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide 4-Chlorophenyl, 2-methoxy, 4-methylbenzamide MP: Not reported; fluorescence intensity peaks at pH 6.5 with Pb²⁺ Fluorescence quenching by Pb²⁺; pH-dependent emission
N-[2-(4-Methylphenyl)-4-oxo-1,3-thiazolidin-3-yl]benzamide Thiazolidinone core, 4-methylphenyl, benzamide MP: ~175–178°C; Mass: 589.1 (M+1) Antiproliferative activity against renal cancer (769-P cells); induces G1 cell cycle arrest
4-Nitro-N-(3-nitrophenyl)benzamide 4-Nitrobenzamide, 3-nitrophenyl MP: Not reported; used in crystallography studies Forms stable crystals via C–H⋯O/N interactions; educational use in lab courses
N-[4-(4-Methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-propoxybenzamide Oxadiazole ring, 3-propoxybenzamide Not reported Enhanced rigidity due to oxadiazole; potential for improved thermal stability

Crystallography and Molecular Interactions

  • Crystal Packing :
    Halogen-substituted imines (e.g., ) show that weak interactions (C–H⋯N, π-π stacking) dominate crystal packing. For example, dihedral angles between aromatic planes (~56°) influence molecular twist and stability .
    • Implications for Target Compound : The 3-propoxy group may introduce steric hindrance, reducing planarity and altering crystallization behavior compared to nitro or chloro analogs.

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